molecular formula C26H30ClN5O3 B2664277 2-(3-chlorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242859-64-8

2-(3-chlorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2664277
CAS No.: 1242859-64-8
M. Wt: 496.01
InChI Key:
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Description

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives are a class of compounds known for their DNA intercalation activities as anticancer agents . They have been designed, synthesized, and evaluated against various cancer cell lines .


Synthesis Analysis

These compounds are typically synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

Molecular docking studies are often performed to investigate the binding modes of these compounds with the DNA active site . The data obtained from biological testing highly correlates with those obtained from the molecular modeling studies .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound's structure and derivatives offer a rich chemistry for exploration. Research has focused on reactions of anthranilamide with isocyanates, leading to novel syntheses of triazoloquinazoline derivatives. These synthetic pathways involve reactions with different halides and acids, showcasing the compound's versatility in chemical transformations. For instance, Chern et al. (1988) explored the reactions of anthranilamide with isocyanates, providing a new synthesis pathway for related compounds (Chern et al., 1988). Similarly, research on partially hydrogenated triazolopyrimidines and triazoloquinazolines has shown their utility as synthons for the preparation of polycondensed heterocycles, illustrating the compound's potential for creating complex heterocyclic structures (Chernyshev et al., 2014).

Biological Applications

The derivatives of the specified compound have been investigated for their biological activities, including antimicrobial and antitumor effects. Pokhodylo et al. (2021) synthesized novel triazolocarboxamides and evaluated their antimicrobial activities, highlighting the compound's potential in developing new antimicrobial agents (Pokhodylo et al., 2021). Antitumor activities have also been explored, with Stevens et al. (1984) reporting on imidazotetrazines related to the compound, demonstrating significant antitumor properties (Stevens et al., 1984).

Mechanism of Action

The mechanism of action of these compounds is believed to involve DNA intercalation, which disrupts the normal functioning of cancer cells .

Future Directions

The future directions for this class of compounds involve further design, optimization, and investigation to produce more potent anticancer analogs .

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClN5O3/c1-16(2)10-11-30-24(34)21-9-8-19(23(33)28-14-17(3)4)13-22(21)32-25(30)29-31(26(32)35)15-18-6-5-7-20(27)12-18/h5-9,12-13,16-17H,10-11,14-15H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHVLVOJCGBZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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